

# Spectroscopic Profile of 1,2-Diphenylpropane: A Technical Guide

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## Compound of Interest

Compound Name: **1,2-Diphenylpropane**

Cat. No.: **B1197580**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,2-Diphenylpropane** (CAS No: 5814-85-7), a key organic compound. This document details its characteristic spectral features, including data from Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also provided to ensure reproducibility.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,2-Diphenylpropane**, facilitating easy reference and comparison.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data of 1,2-Diphenylpropane

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.30 - 7.10	Multiplet	10H	Aromatic protons ( $C_6H_5$ )
2.99	Multiplet	1H	Methine proton (-CH)
2.91	Doublet of Doublets	1H	Methylene proton (-CH <sub>2</sub> )
2.67	Doublet of Doublets	1H	Methylene proton (-CH <sub>2</sub> )
1.25	Doublet	3H	Methyl protons (-CH <sub>3</sub> )

Solvent:  $CDCl_3$ . Reference: Tetramethylsilane (TMS) at 0.00 ppm.

**Table 2:  $^{13}C$  NMR Spectroscopic Data of 1,2-Diphenylpropane**

Chemical Shift ( $\delta$ ) ppm	Assignment
147.1	Quaternary Aromatic Carbon
142.2	Quaternary Aromatic Carbon
129.3	Aromatic C-H
128.4	Aromatic C-H
128.3	Aromatic C-H
127.1	Aromatic C-H
126.1	Aromatic C-H
125.9	Aromatic C-H
44.0	Methylene Carbon (-CH <sub>2</sub> )
41.9	Methine Carbon (-CH)
21.8	Methyl Carbon (-CH <sub>3</sub> )

Solvent:  $\text{CDCl}_3$ . Reference:  $\text{CDCl}_3$  at 77.16 ppm.

**Table 3: IR Spectroscopic Data of 1,2-Diphenylpropane**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3086 - 3026	Medium	Aromatic C-H stretch
2962 - 2870	Medium	Aliphatic C-H stretch
1603, 1495, 1453	Strong	Aromatic C=C skeletal vibrations
748, 699	Strong	Monosubstituted benzene ring C-H out-of-plane bend

**Table 4: Mass Spectrometry Data of 1,2-Diphenylpropane**

m/z	Relative Intensity	Proposed Fragment
196	Moderate	$[\text{M}]^+$ (Molecular Ion)
105	High	$[\text{C}_8\text{H}_9]^+$ (Tropylium ion)
104	High	$[\text{C}_8\text{H}_8]^+$
91	High	$[\text{C}_7\text{H}_7]^+$ (Benzyl cation)
77	Moderate	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## $^1\text{H}$ and $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation: A sample of **1,2-Diphenylpropane** (approximately 10-20 mg for  $^1\text{H}$  NMR, 50-100 mg for  $^{13}\text{C}$  NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.
- $^1\text{H}$  NMR Acquisition:
  - A standard one-dimensional proton spectrum is acquired.
  - Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled carbon spectrum is acquired.
  - Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45 degrees, and a relaxation delay of 2-5 seconds. A larger number of scans is generally required compared to  $^1\text{H}$  NMR to achieve an adequate signal-to-noise ratio.
- Data Processing:
  - The acquired Free Induction Decay (FID) is processed using Fourier transformation.
  - Phase and baseline corrections are applied to the resulting spectrum.
  - The spectrum is referenced to the TMS signal (0 ppm) or the residual solvent peak ( $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
  - For  $^1\text{H}$  NMR, the signals are integrated to determine the relative number of protons.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

### Methodology:

- Sample Preparation: As **1,2-Diphenylpropane** can be a liquid or low-melting solid, the neat liquid film method is suitable. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty sample holder (or clean salt plates) is recorded to subtract atmospheric and instrumental interferences.
  - The sample is placed in the spectrometer's beam path.
  - The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

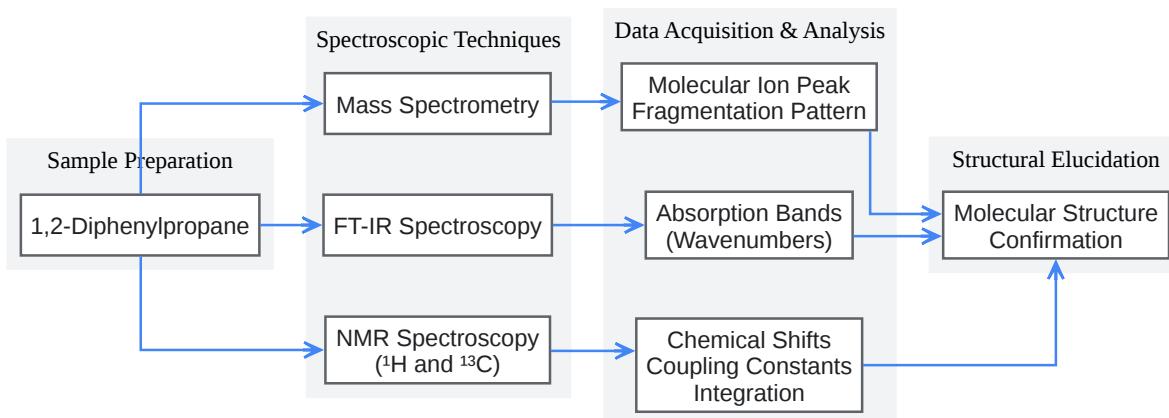
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

### Methodology:

- Sample Introduction: A dilute solution of **1,2-Diphenylpropane** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For detailed fragmentation analysis, coupling with Gas Chromatography (GC-MS) is often employed to ensure sample purity.
- Ionization: Electron Ionization (EI) is a common technique for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

## Visualization of Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of **1,2-Diphenylpropane**.

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